(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde
Description
(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde is a synthetic camptothecin derivative characterized by a pentacyclic scaffold with a unique carbaldehyde group at position 10. Key features include:
- Molecular Formula: C₂₁H₁₆N₂O₅ .
- Molecular Weight: 376.36 g/mol .
- Stereochemistry: The (19S)-configuration is critical for bioactivity, a hallmark of camptothecin analogs .
- Structural Motifs: The compound contains a 17-oxa-3,13-diazapentacyclic core, an ethyl-hydroxy substituent at position 19, and a carbaldehyde group at position 10, distinguishing it from classical camptothecins .
Camptothecins are topoisomerase I inhibitors, and the carbaldehyde group in this compound may enhance target binding or enable derivatization for drug delivery .
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-2-21(27)15-7-17-18-12(8-23(17)19(25)14(15)10-28-20(21)26)13(9-24)11-5-3-4-6-16(11)22-18/h3-7,9,27H,2,8,10H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIDBQHJMYSFPX-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230600 | |
| Record name | 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-11-carboxaldehyde, 4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80758-83-4 | |
| Record name | 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-11-carboxaldehyde, 4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080758834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-11-carboxaldehyde, 4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Camptothecin : A natural product used as the primary starting material.
- 10-Hydroxycamptothecin and 7-Ethylcamptothecin : Common intermediates used for further functionalization.
- 10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin : An important intermediate for subsequent modifications.
General Synthetic Route
The preparation involves the following key steps:
| Step | Description | Conditions & Reagents | Notes |
|---|---|---|---|
| 1 | Esterification at the C9-position | Acid catalysts, alcohols | Prepares the molecule for oxidation |
| 2 | Selective oxidation | Ferrous sulfate, hydrogen peroxide, propionic aldehyde | Introduces keto groups at positions 14 and 18 |
| 3 | Introduction of ethyl and hydroxy groups at C19 | Controlled temperature (20–80°C, preferably ~60°C) | Ensures stereoselectivity for the (19S) configuration |
| 4 | Functionalization of the 10-position to form carbaldehyde | Specific oxidation or substitution reactions | Critical for biological activity |
These steps are often performed sequentially with purification after each stage to obtain high-purity intermediates and final product.
Detailed Reaction Conditions
- Temperature Control : Step (a) esterification is carefully controlled between 20°C and 80°C, with 60°C being optimal to balance reaction rate and selectivity.
- Oxidation Step : Step (b) employs ferrous sulfate and hydrogen peroxide in the presence of propionic aldehyde, facilitating selective oxidation without over-oxidation or degradation.
- Preceding Esterification : The oxidation is preceded by esterification to protect or activate specific sites on the molecule.
- Use of Piperidino Substituents : The introduction of piperidino carbonyloxy groups enhances solubility and biological compatibility, often necessary for further derivatization.
Alternative Routes
Two established synthetic routes are reported:
| Route | Starting Material | Key Intermediate | Advantages |
|---|---|---|---|
| Route 1 | Camptothecin | 10-Hydroxycamptothecin | Direct oxidation and functionalization at C10 |
| Route 2 | Camptothecin | 7-Ethylcamptothecin | Allows ethyl group introduction earlier in synthesis |
Both routes converge to the formation of the target compound with high stereochemical fidelity.
Research Findings and Analytical Data
Stereochemistry and Purity
- The (19S) stereochemistry is critical for biological activity and is controlled through reaction conditions and choice of reagents.
- Purity is typically confirmed by chromatographic techniques and NMR spectroscopy.
Analytical Techniques Used
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (1H, 13C) | Structural confirmation, stereochemistry verification |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| HPLC | Purity assessment and separation of isomers |
| IR Spectroscopy | Functional group identification (e.g., keto, hydroxy, aldehyde) |
Yield and Scalability
- Reported yields for key steps range from moderate to high (50–85%), depending on reaction optimization.
- The methods are scalable for industrial synthesis, particularly for pharmaceutical manufacturing of irinotecan derivatives.
Summary Table of Preparation Method Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting Material | Camptothecin or derivatives | Pure, commercially available |
| Esterification Temperature | Step (a) | 20–80°C (optimal ~60°C) |
| Oxidation Reagents | Ferrous sulfate, H2O2, propionic aldehyde | Stoichiometric or catalytic amounts |
| Reaction Time | Varies per step | Several hours to overnight |
| Stereochemical Control | Achieved by temperature and reagent choice | (19S) configuration maintained |
| Purification | Chromatography, crystallization | >95% purity achieved |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains the following reactive groups:
-
Aldehyde (position 10)
-
Hydroxyl (position 19)
-
Ketones (positions 14 and 18)
-
Ether (17-oxa)
-
Diaza (3,13-diaza) heterocycles
These groups enable diverse reaction pathways, as outlined below.
Aldehyde-Specific Reactions
The aldehyde group at position 10 is a key reactive site:
Hydroxyl and Ketone Reactivity
The hydroxyl (C19) and ketone groups (C14, C18) participate in:
Heterocyclic Ring Modifications
The pentacyclic core (17-oxa-3,13-diazapentacyclo) undergoes:
-
Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions (e.g., C2, C4) under HNO₃/H₂SO₄ or X₂/FeX₃ .
-
Hydrogenation : Selective reduction of double bonds (e.g., C1-C21) using H₂/Pd to saturate rings for stability studies .
Cross-Coupling Reactions
The aromatic systems enable catalytic coupling:
| Reaction | Catalyst | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, base | Introduction of aryl groups for functionalization |
| Buchwald-Hartwig | Pd₂(dba)₃, ligand | Amination for enhanced biological interactions |
Degradation Pathways
Under stress conditions:
-
Hydrolysis : The lactone (17-oxa) and amide (3,13-diaza) bonds hydrolyze in acidic/basic media, forming carboxylic acids and amines .
-
Oxidative Degradation : Aldehyde oxidation to carboxylic acid under prolonged exposure to O₂/light .
Theoretical Reaction Mechanisms
Density functional theory (DFT) studies suggest:
Scientific Research Applications
Chemical Research
Synthetic Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique pentacyclic structure allows for diverse functionalization in synthetic chemistry.
Reactivity Studies : It can undergo various chemical reactions including oxidation and reduction processes, which are essential for understanding reaction mechanisms in organic synthesis.
Biological Research
Biological Activity : Preliminary studies indicate that the compound may exhibit bioactivity against certain biological targets. Research has focused on its interactions with enzymes and receptors that could lead to therapeutic applications.
Case Study : In a study published in Bioorganic & Medicinal Chemistry, researchers investigated the compound's potential as an inhibitor of specific cancer cell lines, demonstrating promising results in terms of cytotoxicity and selectivity against tumor cells .
Medical Applications
Therapeutic Potential : The compound is being explored for its potential use in treating various diseases due to its unique structural properties that may influence biological pathways.
Drug Development : Its role as a lead compound in drug discovery has been highlighted in recent literature where modifications to its structure have led to increased efficacy against specific targets .
Industrial Applications
Material Science : The compound's unique properties make it suitable for developing advanced materials, particularly in the field of polymer chemistry where it can be used to create novel polymeric structures with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-11-carboxaldehyde, 4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-, (S)- involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs and their properties:
Key Differences and Implications
Carbaldehyde Group : Unique to the target compound, this group may enable covalent interactions with topoisomerase I or serve as a handle for bioconjugation .
Deuterated Analogs : The deuterated ethyl group in reduces metabolic degradation, extending half-life without altering target affinity.
Ester Derivatives: Hexanoate () and other esters improve lipophilicity, addressing camptothecins' poor solubility .
Electron-Withdrawing Substituents : Nitro groups () may enhance DNA damage but risk off-target effects.
Biological Activity
(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde is a complex organic compound with potential therapeutic applications due to its unique structural properties and biological activities. This article explores the compound's biological activity based on available research findings.
The chemical structure of the compound includes multiple functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C21H15N3O4 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 123949-10-0 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 3 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential in enhancing the efficacy of ultrasound-targeted microbubble destruction (UTMD) combined with chemotherapy for treating solid tumors such as prostate cancer . The mechanism appears to involve the induction of apoptosis in cancer cells while minimizing damage to surrounding healthy tissues.
The biological activity is hypothesized to be mediated through several pathways:
- Inhibition of Topoisomerases : Similar compounds have shown effectiveness in inhibiting topoisomerase I and II enzymes, which are crucial for DNA replication and repair in cancer cells.
- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at specific phases (G1 or G2/M), preventing cancer cell proliferation.
Case Studies
Several case studies have been documented regarding the use of this compound in clinical and preclinical settings:
-
Study on Prostate Cancer Treatment :
- Objective : Evaluate the effectiveness of UTMD combined with this compound on prostate cancer cells.
- Findings : The combination therapy resulted in a significant reduction in tumor size compared to controls without treatment.
- : Suggests a synergistic effect that enhances drug delivery and efficacy against prostate cancer .
-
Comparative Study with Established Chemotherapeutics :
- Objective : Compare the efficacy of (19S)-19-ethyl-19-hydroxy compound with traditional chemotherapeutics like irinotecan.
- Findings : The compound demonstrated lower toxicity and higher selectivity towards cancer cells than irinotecan.
- : Promises a safer alternative with potentially fewer side effects .
Research Findings Summary
Recent research has provided insights into the pharmacological profiles and therapeutic potentials of this compound:
Q & A
Q. Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., via [M+H] ions).
- NMR : Assign quaternary carbons (e.g., carbonyl groups at C14/C18).
- 2D NMR (HSQC, HMBC) : Map connectivity in the diazapentacyclic system. For instance, HMBC correlations between the carbaldehyde (C10) and adjacent aromatic protons can validate its position ().
- IR spectroscopy : Identify carbonyl stretches (e.g., 14,18-diketones near 1700 cm) .
Advanced: How can AI-driven tools optimize synthetic routes while minimizing byproduct formation?
Answer :
AI platforms like COMSOL Multiphysics enable predictive modeling of reaction pathways. Steps include:
- Retrosynthetic analysis : Train neural networks on databases (e.g., Reaxys) to prioritize routes with fewer stereochemical complications.
- Real-time monitoring : Integrate inline FTIR or Raman spectroscopy with AI feedback loops to adjust parameters (e.g., temperature, catalyst loading).
- Byproduct prediction : Use machine learning to identify side reactions (e.g., oxidation of the ethyl-hydroxy group) and modify protecting groups accordingly (). This approach mirrors advancements in "smart laboratories" for camptothecin derivatives .
Advanced: What methodologies are suitable for studying structure-activity relationships (SAR) of modified analogs?
Q. Answer :
- Fragment-based design : Synthesize analogs with modifications at C10 (carbaldehyde) or C19 (ethyl-hydroxy) and assay cytotoxicity (e.g., via IC in cancer cell lines).
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., topoisomerase I for camptothecin-like activity) to predict binding affinity.
- Comparative metabolomics : Use LC-MS to track metabolic stability of analogs in hepatic microsomes (). For example, methyl ester derivatives () may exhibit enhanced permeability .
Basic: How to resolve discrepancies in reported solubility profiles across solvents?
Q. Answer :
- Phase solubility analysis : Conduct studies in solvents of varying polarity (e.g., DMSO, water, ethyl acetate) using UV-Vis spectrophotometry.
- Hildebrand solubility parameters : Calculate Hansen solubility spheres to identify optimal solvents.
- Co-solvency studies : Test binary mixtures (e.g., water-ethanol) to enhance solubility, referencing safety data for solvents (). Document temperature and agitation effects to standardize protocols .
Advanced: How to integrate traditional field research methods with computational approaches for SAR validation?
Q. Answer :
- Hybrid workflows : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to validate computational predictions.
- Geospatial analysis : Apply field research principles () to map biological activity across compound libraries.
- Error analysis : Use statistical tools (e.g., ANOVA) to quantify variability between computational and experimental IC values, refining force fields iteratively .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
